2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1258652-01-5
VCID: VC3375906
InChI: InChI=1S/C7H7N5O2.2ClH/c8-6-5-7(10-2-9-6)12(3-11-5)1-4(13)14;;/h2-3H,1H2,(H,13,14)(H2,8,9,10);2*1H
SMILES: C1=NC(=C2C(=N1)N(C=N2)CC(=O)O)N.Cl.Cl
Molecular Formula: C7H9Cl2N5O2
Molecular Weight: 266.08 g/mol

2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride

CAS No.: 1258652-01-5

Cat. No.: VC3375906

Molecular Formula: C7H9Cl2N5O2

Molecular Weight: 266.08 g/mol

* For research use only. Not for human or veterinary use.

2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride - 1258652-01-5

Specification

CAS No. 1258652-01-5
Molecular Formula C7H9Cl2N5O2
Molecular Weight 266.08 g/mol
IUPAC Name 2-(6-aminopurin-9-yl)acetic acid;dihydrochloride
Standard InChI InChI=1S/C7H7N5O2.2ClH/c8-6-5-7(10-2-9-6)12(3-11-5)1-4(13)14;;/h2-3H,1H2,(H,13,14)(H2,8,9,10);2*1H
Standard InChI Key XANAZAGBFZFBFF-UHFFFAOYSA-N
SMILES C1=NC(=C2C(=N1)N(C=N2)CC(=O)O)N.Cl.Cl
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)CC(=O)O)N.Cl.Cl

Introduction

2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride is a purine derivative with significant biological activities, particularly in the context of nucleic acid metabolism and potential therapeutic applications. This compound is used extensively in biochemical research and pharmaceutical applications due to its interactions with enzymes involved in nucleotide metabolism.

Enzyme Interaction

Binding studies reveal that 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride can interact with various enzymes involved in nucleotide metabolism, affecting their activity and potentially leading to altered metabolic pathways. This interaction is crucial for understanding its therapeutic potential, especially in antiviral applications.

Synthesis Applications

It is utilized in synthesizing peptide nucleic acids (PNA) and other purine derivatives, highlighting its importance in biochemical research and pharmaceutical applications. PNA adenine monomers and oligomers are important in genetic research and diagnostics.

Research Findings

Activity TypeDescriptionReferences
AntiviralInfluences viral replication pathways
Enzyme InteractionBinds to enzymes affecting nucleotide metabolism
Synthesis UseUsed in PNA synthesis and purine derivative production

Antiviral Efficacy

A study demonstrated that derivatives of 2-(6-amino-9H-purin-9-yl)acetic acid exhibited significant inhibition of viral replication in vitro, suggesting potential for therapeutic development against viral infections.

Enzymatic Activity Modulation

Inhibition assays showed that this compound could reduce the activity of specific protein arginine methyltransferases (PRMTs), which are implicated in various cellular processes and diseases, including cancer.

Applications in Biochemical Research

2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride is a valuable tool in biochemical research due to its ability to interact with enzymes involved in nucleotide metabolism. This interaction impacts pathways related to nucleotide synthesis and degradation, which is crucial for understanding its potential therapeutic effects.

Nucleotide Metabolism

The compound's ability to bind to enzymes involved in nucleotide metabolism makes it a candidate for studying metabolic pathways related to nucleotide synthesis and degradation. This is particularly relevant in the context of antiviral and anticancer research.

Peptide Nucleic Acids (PNA)

It serves as a building block for the synthesis of PNA adenine monomers and oligomers, which are important in genetic research and diagnostics. PNA is known for its stability and ability to mimic DNA or RNA, making it useful for various biomedical applications.

Cancer Research

Its ability to act as a nucleoside analog suggests potential applications in cancer treatment by interfering with nucleic acid synthesis in rapidly dividing cells. This interference can inhibit tumor growth and proliferation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator